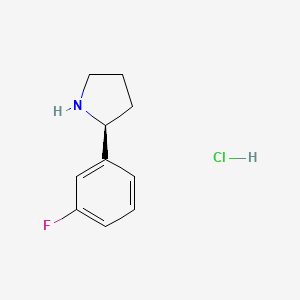

(s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZAULRSYOOKSM-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(s)-2-(3-Fluorophenyl)pyrrolidine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride: A Key Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, logical synthetic strategies, robust analytical characterization methods, and its strategic application in the design of novel therapeutics. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Strategic Value of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of chemical space, a crucial advantage for achieving high-affinity and selective interactions with biological targets.[1][3] The introduction of an aryl group at the 2-position, combined with stereochemical control (as in the S-enantiomer), creates a structurally defined vector for interacting with protein binding pockets.

This compound emerges as a particularly valuable intermediate. The fluorine atom at the meta-position of the phenyl ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. It often serves as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving membrane permeability and forming key hydrogen bonds or dipole interactions to enhance target affinity. This guide will illuminate the properties and utility of this compound, providing a foundational understanding for its effective use in research and development.

Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its chemical structure and physical characteristics. These properties are critical for its handling, reaction setup, and analytical detection.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(3-fluorophenyl)pyrrolidine;hydrochloride | [4] |

| CAS Number | 1360442-16-5 | [5] |

| Molecular Formula | C₁₀H₁₃ClFN | [4][5] |

| Molecular Weight | 201.67 g/mol | [4] |

| Appearance | White to light brown solid | |

| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon, Nitrogen) | |

| Parent Compound | (S)-2-(3-Fluorophenyl)pyrrolidine (CAS: 920274-04-0) | [4][6] |

| Canonical SMILES | C1CC2=CC(=CC=C2)F.Cl | [4] |

Synthesis and Stereochemical Control

While numerous proprietary methods exist, a robust and logical approach to the asymmetric synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine is paramount for ensuring enantiopurity. A common and effective strategy involves the asymmetric reduction of a cyclic Δ¹-pyrroline precursor. This approach is favored because it establishes the critical chiral center in a controlled manner.

Conceptual Synthetic Workflow

The following diagram outlines a plausible, multi-step synthesis designed to yield the target compound with high stereochemical fidelity.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. This compound | C10H13ClFN | CID 51358319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1360442-16-5 [chemicalbook.com]

- 6. (S)-2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]

An Inquiry into the Uncharacterized Profile of (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring linked to a fluorinated phenyl group. Despite its availability from various chemical suppliers and its presence in chemical databases, a thorough investigation of publicly available scientific literature and patent databases reveals a significant absence of pharmacological data. Consequently, its mechanism of action, biological targets, and overall therapeutic potential remain uncharacterized. This technical guide addresses the current informational void regarding this specific molecule and provides a framework for its potential investigation based on the known activities of structurally related compounds.

Chemical Identity and Properties

This compound is a chiral molecule with the following key identifiers:

The structure consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) with a 3-fluorophenyl substituent at the 2-position. The hydrochloride salt form enhances its solubility in aqueous solutions.

Structure:

Caption: Chemical structure of this compound.

The Uncharted Pharmacological Landscape

An exhaustive search of prominent scientific databases (including PubMed, Scopus, and Google Scholar) and patent repositories (such as USPTO and Google Patents) yielded no specific studies detailing the mechanism of action of this compound. There is a notable absence of data concerning:

-

Receptor Binding Affinity: No information is available on its binding profile at any known biological target, including G-protein coupled receptors, ion channels, or enzymes.

-

Monoamine Transporter Activity: There are no published reports on its inhibitory activity (IC₅₀ or Kᵢ values) at the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

-

In Vitro or In Vivo Studies: No preclinical or clinical studies have been published that describe its biological effects.

This lack of data prevents any definitive classification of its pharmacological activity.

Hypothesis Generation: Insights from Structural Analogs

While direct evidence is absent, the structural motifs of this compound—the 2-phenylpyrrolidine core and the fluorine substitution—allow for the formulation of several hypotheses regarding its potential mechanism of action. These are based on the established pharmacology of related compound classes.

Potential as a Monoamine Reuptake Inhibitor

The 2-phenylpyrrolidine scaffold is a key pharmacophore in a class of compounds known for their potent activity as monoamine transporter inhibitors. For instance, pyrovalerone and its analogs, which are phenylpyrrolidinone derivatives, are known to be potent inhibitors of DAT and NET.[3] It is plausible that this compound could interact with these transporters.

Hypothetical Mechanism: Monoamine Reuptake Inhibition

Caption: Hypothetical mechanism of monoamine reuptake inhibition.

The fluorine atom at the 3-position of the phenyl ring could modulate this activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and, in some cases, binding affinity. The position of the fluorine atom can significantly influence selectivity for different monoamine transporters.

Other Potential Central Nervous System Activities

The pyrrolidine ring is a versatile scaffold found in a wide array of biologically active compounds with diverse CNS targets. While less probable than monoamine transporter activity based on the simple structure, other mechanisms cannot be entirely ruled out without experimental data.

Proposed Experimental Workflow for Characterization

To elucidate the mechanism of action of this compound, a systematic experimental approach is required.

Step-by-Step Protocol for Initial Pharmacological Screening:

-

Primary Binding Assays:

-

Objective: To identify initial biological targets.

-

Method: Screen the compound against a broad panel of receptors and transporters, with a focus on CNS targets. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, would be appropriate.

-

Key Targets of Interest: DAT, SERT, NET, dopamine receptors (D₁-D₅), serotonin receptors (various subtypes), and adrenergic receptors.

-

-

Monoamine Transporter Uptake Inhibition Assays:

-

Objective: To functionally confirm and quantify inhibitory activity at DAT, SERT, and NET.

-

Method: Utilize in vitro uptake assays with synaptosomes or cell lines (e.g., HEK293) stably expressing the human transporters.

-

Procedure:

-

Culture and prepare cells or synaptosomes.

-

Pre-incubate with varying concentrations of this compound.

-

Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubate for a defined period.

-

Terminate uptake and measure the amount of radiolabel incorporated into the cells/synaptosomes.

-

Calculate IC₅₀ values.

-

-

-

In Vivo Behavioral Assays (if warranted by in vitro data):

-

Objective: To assess the physiological effects of the compound.

-

Method: Depending on the in vitro profile, assays such as locomotor activity monitoring (to assess stimulant or sedative effects) or the forced swim test (to assess potential antidepressant-like activity) could be employed in rodent models.

-

Experimental Workflow Diagram:

Caption: Proposed workflow for pharmacological characterization.

Conclusion and Future Directions

This compound represents a chemical entity with an unknown biological profile. Based on its structural features, it is a candidate for investigation as a monoamine reuptake inhibitor. However, without empirical data, this remains speculative. The lack of published research presents an opportunity for novel discovery. The experimental workflow outlined above provides a clear path for the scientific community to characterize this compound and determine if it possesses any therapeutic potential. Future research should focus on obtaining the foundational pharmacological data necessary to understand its mechanism of action and to guide any subsequent drug development efforts.

References

There are no specific references detailing the mechanism of action for this compound. The following references provide context for the chemical information and the pharmacology of related structures.

Sources

An In-Depth Technical Guide to the Synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Abstract

(S)-2-(3-Fluorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry, recognized for its prevalence in a variety of pharmacologically active agents. The strategic placement of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity, while the specific (S)-stereochemistry at the C2 position is often crucial for biological efficacy. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride in high enantiopurity. We will explore asymmetric synthesis methodologies, including the use of chiral auxiliaries and chiral pool starting materials, as well as classic resolution techniques for racemic mixtures. Each section is designed to provide not only a step-by-step protocol but also the underlying mechanistic rationale, empowering researchers to select and optimize the pathway best suited for their specific laboratory context.

Introduction

The 2-arylpyrrolidine motif is a privileged scaffold in modern drug discovery, forming the core of numerous compounds targeting the central nervous system and other biological systems. The introduction of a fluorine atom, particularly at the meta-position of the aryl ring, is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Consequently, enantiomerically pure (S)-2-(3-Fluorophenyl)pyrrolidine serves as a critical intermediate for synthesizing novel therapeutics.[1] The primary challenge in its synthesis lies in the precise control of the stereocenter at the C2 position of the pyrrolidine ring. This guide delineates the most effective and scientifically robust methods to achieve this outcome.

Part 1: Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most elegant and efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively.

Chiral Auxiliary-Mediated Synthesis: The Sulfinamide Approach

One of the most reliable methods for establishing the C2 stereocenter is through the use of a chiral auxiliary, which temporarily imparts its chirality to the substrate to direct a stereoselective transformation. The N-tert-butanesulfinamide group, pioneered by Ellman, is exceptionally effective in this role for the synthesis of chiral amines.

Causality and Mechanism: This strategy hinges on the diastereoselective addition of a nucleophile—in this case, a 3-fluorophenyl Grignard reagent—to a chiral N-tert-butanesulfinyl imine. The bulky tert-butanesulfinyl group effectively shields one face of the C=N double bond, forcing the incoming nucleophile to attack from the less sterically hindered face. This controlled attack establishes the new stereocenter with a high degree of predictability. The subsequent removal of the auxiliary under acidic conditions is straightforward and yields the desired chiral amine.[2][3][4]

Figure 1: Asymmetric synthesis via N-tert-butanesulfinyl imine.

Experimental Protocol: Diastereoselective Grignard Addition [2][3]

-

Step 1: Formation of the Chiral N-tert-Butanesulfinyl Imine.

-

To a solution of 4-chlorobutanal (1.0 eq) in an appropriate aprotic solvent (e.g., CH₂Cl₂), add (S)-(-)-2-methyl-2-propanesulfinamide (1.05 eq).

-

Add a dehydrating agent such as CuSO₄ or Ti(OEt)₄ (1.5 eq).

-

Stir the mixture at room temperature for 12-24 hours until imine formation is complete, as monitored by TLC or LC-MS.

-

Filter the reaction mixture through celite and concentrate under reduced pressure to yield the crude γ-chloro N-tert-butanesulfinyl imine, which can often be used without further purification.

-

-

Step 2: Diastereoselective Grignard Addition and Cyclization.

-

Prepare the Grignard reagent by adding 1-bromo-3-fluorobenzene (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the crude sulfinyl imine from Step 1 in anhydrous THF to -78 °C.

-

Slowly add the freshly prepared 3-fluorophenylmagnesium bromide solution to the imine solution.

-

Stir the reaction at -78 °C for 3-4 hours. The reaction is then allowed to warm to room temperature, which facilitates the spontaneous intramolecular cyclization (SN2 reaction) to form the pyrrolidine ring.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-sulfinyl protected (S)-2-(3-fluorophenyl)pyrrolidine.

-

-

Step 3: Deprotection.

-

Dissolve the purified product from Step 2 in methanol.

-

Add a solution of HCl in diethyl ether or dioxane (e.g., 2 M, 2-3 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

-

| Pathway | Key Reagents | Typical Yield | Diastereomeric/Enantiomeric Excess | Reference |

| Sulfinamide Method | (S)-tert-Butanesulfinamide, 3-F-PhMgBr | 70-85% | >95% de | [2][3] |

| Chiral Pool (Proline) | L-Proline, Grignard or Pd-catalyst | Variable | >99% ee | [5][6] |

Table 1: Comparison of Asymmetric Synthesis Pathways.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and sugars. L-proline is an ideal starting material as it already contains the pyrrolidine core with the correct (S)-stereochemistry at the C2 position. The primary challenge is the development of a method to functionalize the C2 position with the 3-fluorophenyl group without racemization.

Causality and Mechanism: This approach leverages the inherent chirality of L-proline. A common strategy involves the enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium (s-BuLi) in the presence of a chiral ligand like (-)-sparteine. This generates a configurationally stable organolithium species at the C2 position. Transmetalation with zinc chloride (ZnCl₂) produces a more stable organozinc reagent, which can then undergo a palladium-catalyzed Negishi cross-coupling reaction with 1-bromo-3-fluorobenzene to install the aryl group.[5][6]

Figure 2: Synthesis pathway starting from the L-proline chiral pool.

Experimental Protocol: Asymmetric α-Arylation of N-Boc-Pyrrolidine [5][6]

-

Step 1: N-Boc Protection of L-Proline and Reduction.

-

Protect commercially available L-proline with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-L-proline.

-

Reduce the carboxylic acid of N-Boc-L-proline (e.g., using BH₃·THF or by conversion to a mixed anhydride followed by NaBH₄ reduction) to the corresponding alcohol, N-Boc-L-prolinol.

-

Convert the alcohol to a suitable leaving group (e.g., tosylate or mesylate) and then reduce it (e.g., with LiAlH₄) to obtain N-Boc-pyrrolidine. (Note: This multi-step conversion is necessary to remove the C2 carboxyl group before re-functionalizing the C2 position).

-

-

Step 2: Asymmetric Deprotonation and Negishi Coupling.

-

Under an inert atmosphere, dissolve N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.2 eq) in an anhydrous ether solvent (e.g., TBME or Et₂O) and cool to -78 °C.

-

Add s-BuLi (1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir for 3-4 hours to ensure complete deprotonation.

-

In a separate flask, prepare a solution of anhydrous ZnCl₂ (0.6-1.0 eq) in THF. Add this solution to the organolithium species at -78 °C to perform the transmetalation.

-

Allow the mixture to warm to room temperature.

-

Add 1-bromo-3-fluorobenzene (1.1 eq), a palladium source (e.g., Pd(OAc)₂, 4 mol%), and a phosphine ligand (e.g., t-Bu₃P·HBF₄, 5 mol%).

-

Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) overnight.

-

Work up the reaction by quenching with saturated aq. NH₄Cl, extracting with an organic solvent, and purifying by column chromatography to yield N-Boc-(S)-2-(3-fluorophenyl)pyrrolidine.

-

-

Step 3: Deprotection.

-

Dissolve the purified N-Boc protected product in an appropriate solvent (e.g., methanol, dioxane).

-

Add a stoichiometric excess of HCl (e.g., 4M HCl in dioxane) and stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the final hydrochloride salt.

-

Part 2: Synthesis of Racemate and Chiral Resolution

An alternative to asymmetric synthesis is to first prepare the racemic compound and then separate the enantiomers. This can be advantageous if the racemic synthesis is significantly simpler or higher yielding.

Racemic Synthesis

A straightforward synthesis of racemic 2-(3-fluorophenyl)pyrrolidine can be achieved via the reduction of a suitable cyclic imine or pyrrole precursor.

Experimental Protocol: Reductive Cyclization

-

React 1-bromo-3-fluorobenzene with magnesium to form the Grignard reagent.

-

Add the Grignard reagent to N-vinyl-2-pyrrolidinone to form the adduct.

-

Treat the adduct with a strong acid (e.g., concentrated HCl) to effect hydrolysis and cyclization to the corresponding Δ¹-pyrroline derivative.

-

Reduce the intermediate imine using a standard reducing agent like sodium borohydride (NaBH₄) in methanol.

-

After an aqueous workup and extraction, the racemic free base is obtained and can be purified by distillation or chromatography.

Resolution via Diastereomeric Salt Formation

This classical technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed, which can then be separated by fractional crystallization.[7][8]

Causality and Mechanism: The (S)-amine reacts with the chiral acid to form one diastereomeric salt, and the (R)-amine reacts to form another. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully choosing the solvent, one diastereomer can be selectively crystallized, leaving the other in the mother liquor.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives | MDPI [mdpi.com]

Discovery and history of fluorinated pyrrolidine derivatives

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyrrolidine Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Allure of a "Magic Bullet" Atom in a Privileged Scaffold

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, transforming lead compounds into effective drugs.[1][2][3] Its unique properties—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the subtle yet profound modulation of a molecule's physicochemical and biological profile.[1][4][5] When this "magic bullet" atom is incorporated into a privileged scaffold like pyrrolidine, the results are often remarkable. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a ubiquitous motif in biologically active natural products and pharmaceuticals, prized for its three-dimensional structure and ability to engage in crucial binding interactions.[6][7]

This guide provides a comprehensive exploration of the discovery and history of fluorinated pyrrolidine derivatives. We will journey from the nascent stages of organofluorine chemistry to the sophisticated stereoselective synthetic methods of today. Beyond a mere historical account, this document serves as a technical resource for researchers, scientists, and drug development professionals. It explains the causality behind experimental choices, details self-validating protocols, and provides a framework for understanding how the strategic placement of fluorine on the pyrrolidine ring can unlock new therapeutic potential.

Part 1: A Historical Perspective - From Accidental Discovery to Rational Design

The story of fluorinated pyrrolidines is intrinsically linked to the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine itself.[4][8]

1.1 The Dawn of Organofluorine Chemistry

The field's origins can be traced back to the 19th century. In 1835, Dumas and Péligot first produced fluoromethane, and in 1862, Alexander Borodin developed a halogen exchange method to synthesize benzoyl fluoride.[9] However, the extreme reactivity of elemental fluorine, finally isolated by Henri Moissan in 1886, made early progress slow and hazardous.[8] A significant turning point came during World War II with the need for stable materials, which accelerated the development of industrial organofluorine chemistry.[4][8]

| Milestone | Year | Significance | Researcher(s) |

| First Organofluorine Synthesis (Methyl Fluoride) | 1835 | Demonstrated the formation of a C-F bond.[9] | Dumas & Péligot |

| Halogen Exchange (Halex) Method | 1862 | Introduced a foundational synthetic technique still used today.[8][9] | Alexander Borodin |

| Isolation of Elemental Fluorine | 1886 | Enabled direct fluorination studies, despite its hazards.[8] | Henri Moissan |

| Industrial Fluorochemical Development | ~1940s | Spurred by wartime needs, leading to materials like Teflon.[4][8] | Multiple |

| First Fluoro-Pharmaceutical (Florinef) | 1954 | Marked the entry of fluorine into medicinal chemistry.[5] | N/A |

1.2 The Emergence of Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines followed the general development of fluorination methods. Initial approaches were often non-selective and harsh, limiting the complexity of the molecules that could be produced. The true value of these derivatives began to be realized as medicinal chemists sought to fine-tune the properties of pyrrolidine-containing drug candidates. The development of more sophisticated and selective fluorination reagents was the critical enabler for the field's expansion.

Part 2: The Synthetic Evolution - Taming Fluorine for Stereocontrol

The synthesis of fluorinated pyrrolidines can be broadly approached in two ways: by fluorinating a pre-existing pyrrolidine ring or by constructing the ring from fluorinated building blocks.[10][11] The evolution of these methods reflects a drive towards greater selectivity, milder conditions, and, most importantly, stereochemical control.

2.1 Foundational Fluorination Strategies

Early methods often relied on nucleophilic substitution with fluoride salts or the use of hazardous reagents like diethylaminosulfur trifluoride (DAST).

-

Nucleophilic Fluorination : This involves displacing a leaving group (e.g., a tosylate or halide) with a fluoride source like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). While conceptually simple, these reactions can be challenging due to the low nucleophilicity and high basicity of the fluoride ion in certain solvents.

-

Deoxofluorination : Reagents like DAST became popular for converting hydroxyl groups directly to fluorides. This was a significant step forward, particularly for synthesizing derivatives from readily available hydroxyproline. However, DAST is thermally unstable and not ideal for large-scale synthesis.[12]

2.2 The Modern Era: Stereoselective Synthesis

The demand for enantiomerically pure drugs has driven the development of highly stereoselective methods.

-

Electrophilic Fluorination : The development of N-fluorosulfonimides (e.g., NFSI) and other "F+" sources allows for the fluorination of enolates or other nucleophilic carbons. When combined with chiral catalysts, this provides a powerful route to enantiomerically enriched products.[13]

-

Catalytic Asymmetric Methods : Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated alkenes have emerged as a highly effective strategy for creating a wide range of enantioenriched fluorinated pyrrolidines with multiple stereocenters.[11][14][15]

-

Substrate-Controlled Synthesis : The inherent chirality of starting materials, such as proline or pyroglutamic acid, can be used to direct the stereochemical outcome of a fluorination reaction on the pyrrolidine ring.[12] For example, the iodocyclisation of allylic fluorides with a pending nitrogen nucleophile can proceed with high syn-stereocontrol.[13]

2.3 Detailed Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from a representative method for synthesizing enantioenriched 3,3-difluoropyrrolidines.[14]

Objective: To synthesize an enantioenriched 3,3-difluoropyrrolidine derivative via Cu(I)-catalyzed asymmetric cycloaddition.

Materials:

-

Cu(CH₃CN)₄PF₆ (Copper(I) source)

-

(S)-DTBM-segphos (Chiral ligand)

-

Potassium tert-butoxide (KOtBu) (Base)

-

Imino ester (Azomethine ylide precursor)

-

gem-Difluorostyrene derivative (Dipolarophile)

-

Toluene (Anhydrous solvent)

Procedure:

-

Catalyst Preparation: In a nitrogen-purged glovebox or Schlenk line, add Cu(CH₃CN)₄PF₆ (0.01 mmol) and (S)-DTBM-segphos (0.012 mmol) to a dry reaction vessel.

-

Solvent Addition: Add 2.0 mL of anhydrous toluene to the vessel.

-

Stirring: Stir the resulting mixture at room temperature for 1 hour to allow for the formation of the chiral copper catalyst complex. Causality: This pre-stirring step is crucial for ensuring the complete formation of the active catalytic species before the introduction of reactants, leading to higher enantioselectivity.

-

Reactant Addition: Sequentially add KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the gem-difluorostyrene derivative (0.2 mmol) to the reaction mixture.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 48 hours.

-

Workup & Purification: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Characterization: The final product's structure and enantiomeric excess are confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and chiral HPLC analysis.

Part 3: The Physicochemical and Conformational Impact of Fluorination

The introduction of fluorine dramatically alters the properties of the pyrrolidine ring, which is the fundamental reason for its utility in drug design.

3.1 Electronic Effects

-

Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed on the pyrrolidine ring, it significantly reduces the basicity (lowers the pKa) of the nitrogen atom.[16][17] This is a critical tool for medicinal chemists, as tuning the pKa can improve oral absorption and reduce off-target effects associated with highly basic amines.

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[4] Replacing a metabolically vulnerable C-H bond with a C-F bond can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug.[1][3]

3.2 Conformational Effects

Fluorine substitution profoundly influences the conformation of the five-membered pyrrolidine ring.[18]

-

Gauche Effect: The presence of fluorine can stabilize specific ring conformations through stereoelectronic interactions, notably the gauche effect.[10][19] This effect can bias the ring pucker towards a Cγ-exo or Cγ-endo conformation, which can pre-organize the molecule for optimal binding to its biological target.[19]

-

Ring Puckering: Selective fluorination can induce significant conformational changes that impact the structure and biological roles of molecules.[18] For instance, vicinal difluorination can mitigate the inherent conformational bias of the proline ring, providing a unique conformational profile.[18]

Part 4: Characterization and Spectroscopic Analysis

The characterization of fluorinated pyrrolidines relies on standard analytical techniques, but the presence of fluorine introduces unique spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR).

4.1 ¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for confirming the presence and chemical environment of fluorine atoms.[20] It offers high sensitivity and a wide chemical shift range, making it an excellent "fingerprint" technique.[20][21]

4.2 ¹H and ¹³C NMR Spectroscopy

In ¹H and ¹³C NMR, the presence of fluorine is observed through scalar (J) coupling. Protons and carbons on adjacent carbons will be "split" by the fluorine nucleus, providing valuable structural information. The magnitude of these H-F and C-F coupling constants can also provide insights into the dihedral angle and thus the conformation of the molecule.[19][22][23]

| Parameter | Description | Typical Value / Observation |

| ¹⁹F Chemical Shift (δ) | Indicates the electronic environment of the fluorine atom. | -170 to -180 ppm (for alkyl fluorides, ref. CFCl₃).[23] |

| ¹H-F Coupling (JHF) | Scalar coupling between fluorine and nearby protons. | Large doublet of multiplets (dm) for geminal protons (²JHF) and smaller couplings for vicinal protons (³JHF).[23] |

| ¹³C-F Coupling (JCF) | Scalar coupling between fluorine and nearby carbons. | Large one-bond coupling (¹JCF) of ~170-250 Hz; smaller two- and three-bond couplings.[23] |

4.3 Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for these polar molecules. The fragmentation pattern can be informative, with a characteristic loss of hydrogen fluoride (HF) often observed.[23]

Part 5: Applications in Medicinal Chemistry and Drug Discovery

The unique properties conferred by fluorine make fluorinated pyrrolidines highly valuable scaffolds in drug discovery across numerous therapeutic areas.[5][24] Approximately 40% of new pharmaceuticals contain fluorine.[9]

5.1 Case Studies

| Compound Class/Drug | Therapeutic Area | Role of Fluorinated Pyrrolidine |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Type 2 Diabetes | The fluorinated pyrrolidine amide acts as a key pharmacophore, binding to the active site. Fluorination enhances potency and metabolic stability.[25] |

| Monoamine Oxidase B (MAO-B) Inhibitors | Parkinson's Disease | Chiral fluorine substitution on the pyrrolidine ring was found to be critical for potency, with the 4S-fluoro enantiomer being more active.[24] |

| Anti-HIV Agents | Antiviral | Fluorinated pyrrole-based hybrids have shown moderate to good activity against HIV-1.[24] |

| Antifungal Agents | Agriculture/Medicine | Certain novel difluoro- and trifluoropyrrolidinyl derivatives have demonstrated excellent biological activities against common plant fungi.[14][26] |

5.2 Rationale for Use in Drug Design

The decision to incorporate a fluorinated pyrrolidine is a strategic one, aimed at solving specific problems encountered during drug development.

-

Improving Brain Penetration: The increased lipophilicity can enhance permeability across the blood-brain barrier, which is crucial for CNS-active agents.[1][3]

-

Enhancing Target Affinity: By locking the molecule into a bioactive conformation, fluorine can increase binding affinity and potency.[17]

-

Tuning Pharmacokinetics: The combination of increased metabolic stability and modulated pKa allows for precise control over the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1][27]

Part 6: Future Directions and Emerging Trends

The field of fluorinated pyrrolidine chemistry continues to evolve, driven by advances in synthetic chemistry and an ever-deeper understanding of fluorine's effects.

-

Late-Stage Fluorination: The development of methods to introduce fluorine into complex molecules at a late stage of the synthesis is a major focus. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

-

Novel Fluorinated Motifs: Chemists are moving beyond simple mono- and difluorination to incorporate more complex motifs like trifluoromethyl (CF₃) and fluoroalkyl groups onto the pyrrolidine scaffold.[10]

-

Biocatalysis and Photoredox Catalysis: The use of enzymes and light-mediated reactions offers new avenues for performing fluorination under exceptionally mild conditions, further expanding the scope and applicability of these valuable building blocks.

The journey of fluorinated pyrrolidine derivatives from laboratory curiosities to critical components of modern pharmaceuticals is a testament to the power of chemical innovation. As synthetic methods become more sophisticated and our understanding of fluorine's subtle influence grows, these remarkable compounds will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. The Japan Academy.

- Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines. Benchchem.

- Organofluorine chemistry. Wikipedia.

- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme Chemistry.

- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. ResearchGate.

- Fluorine effects on biological activity | Download Scientific Diagram. ResearchGate.

- Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry.

- A Comparative Guide to the Spectroscopic Properties of (R)-3-Fluoropyrrolidine Hydrochloride. Benchchem.

- Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubMed.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health (NIH).

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- Process development of fluorinated-pyrrolidin analogue. Medium.

- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Institutes of Health (NIH).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry.

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. PubMed.

- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Applications of Fluorine in Medicinal Chemistry | Request PDF. ResearchGate.

- Fluorine in drug discovery: Role, design and case studies | Request PDF. ResearchGate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

- 13. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]

- 15. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Pharmacological Effects of (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride

Abstract: The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the potential pharmacological effects of (S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride, a compound of interest due to its structural similarity to known monoamine reuptake inhibitors. While specific preclinical data for this molecule is not extensively available in the public domain, this document outlines the scientific rationale and detailed experimental workflows for its characterization. We will delve into the core principles of its potential mechanism of action, focusing on the dopamine transporter (DAT), and provide step-by-step protocols for in vitro and in vivo assays essential for elucidating its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active compounds.

Introduction: The Scientific Rationale

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, prized for its ability to explore three-dimensional chemical space and contribute to the stereochemistry of a molecule.[3] Its derivatives have demonstrated a wide array of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects.[2][4] Of particular interest is the class of 2-phenylpyrrolidine analogs, which have been investigated for their potent interactions with monoamine transporters.

This compound belongs to this promising class of compounds. The rationale for investigating its pharmacological potential is built on several key structural and mechanistic insights:

-

The 2-Phenylpyrrolidine Core: This structural motif is a known pharmacophore for dopamine reuptake inhibitors. The pyrrolidine nitrogen and the phenyl ring mimic the essential features of dopamine, allowing for interaction with the dopamine transporter (DAT).

-

Stereochemistry: The (S)-enantiomer of many psychostimulants, including pyrovalerone analogs, often exhibits significantly greater affinity for the DAT compared to the (R)-enantiomer.[5] This highlights the critical role of stereochemistry in target engagement.

-

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring can significantly modulate a compound's pharmacological properties. Fluorine's high electronegativity can influence binding affinity, selectivity, and metabolic stability.[3] The meta-position (3-position) of the fluorine in this compound is a key area for structure-activity relationship (SAR) exploration.

Given these structural features, it is hypothesized that this compound is a potent and selective dopamine reuptake inhibitor (DRI). DRIs block the action of the dopamine transporter, leading to an increase in the extracellular concentration of dopamine in the synaptic cleft.[6] This mechanism is associated with psychostimulant effects and holds therapeutic potential for conditions such as ADHD and narcolepsy.[6]

Characterization of Pharmacological Activity: A Step-by-Step Approach

To rigorously evaluate the potential pharmacological effects of this compound, a multi-tiered experimental approach is necessary. This section provides detailed protocols for key in vitro and in vivo assays.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step in characterizing a novel compound is to determine its binding affinity and functional potency at its putative molecular targets. For this compound, the primary targets of interest are the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[7][8]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for DAT, SERT, and NET.

Experimental Protocol:

-

Membrane Preparation:

-

Utilize cell lines stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

-

Alternatively, use rat striatal tissue homogenates for DAT, and other relevant brain regions for SERT and NET.

-

Homogenize the cells or tissue in an appropriate buffer and perform differential centrifugation to isolate the membrane fraction.[7]

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known inhibitor (e.g., cocaine or GBR 12909 for DAT), and the membrane preparation.[8]

-

Competition Binding: Add assay buffer, the radioligand, varying concentrations of this compound, and the membrane preparation.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to reach equilibrium.[7]

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[8]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Expected Outcome: This assay will provide quantitative data on the binding affinity of this compound for the three main monoamine transporters, allowing for the determination of its potency and selectivity.

| Transporter | Radioligand | Known Inhibitor | Expected Kᵢ Range for a Potent DRI |

| DAT | [³H]WIN 35,428 | Cocaine, GBR 12909 | 1 - 100 nM |

| SERT | [³H]Citalopram | Fluoxetine | > 1000 nM (for a selective DRI) |

| NET | [³H]Nisoxetine | Desipramine | > 1000 nM (for a selective DRI) |

| Table 1: Representative reagents and expected outcomes for radioligand binding assays. |

Diagram of the Radioligand Binding Assay Workflow:

Caption: Workflow for determining transporter binding affinity.

While binding assays measure affinity, functional assays are crucial to confirm that the compound inhibits the transporter's activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for dopamine, serotonin, and norepinephrine uptake.

Experimental Protocol:

-

Synaptosome Preparation: Prepare synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine).

-

Assay Setup:

-

Pre-incubate synaptosomes with varying concentrations of this compound or vehicle.

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

-

Incubation: Incubate for a short period at 37°C.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity in the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Expected Outcome: This assay will confirm that the compound functionally inhibits the dopamine transporter and provide a measure of its potency.

In Vivo Pharmacological Profiling

In vivo studies are essential to understand how the compound behaves in a whole organism, including its effects on behavior and neurochemistry.

Dopamine reuptake inhibitors typically increase spontaneous locomotor activity in rodents.[9][10]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Experimental Protocol:

-

Animals: Use male C57BL/6J mice.

-

Apparatus: Utilize automated locomotor activity chambers equipped with infrared beams to track movement.[5][11][12]

-

Procedure:

-

Habituate the mice to the testing room and handling for several days prior to the experiment.

-

On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

-

Immediately place the mice in the locomotor activity chambers and record their activity for a set period (e.g., 60-120 minutes).[11]

-

-

Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of different doses of the compound to the vehicle control.

Expected Outcome: A dose-dependent increase in locomotor activity would be consistent with a psychostimulant, dopamine-enhancing profile.

Diagram of the Locomotor Activity Experimental Workflow:

Caption: Workflow for assessing spontaneous locomotor activity.

In vivo microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[3][13][14]

Objective: To determine the effect of this compound on extracellular dopamine concentrations in the nucleus accumbens or striatum.

Experimental Protocol:

-

Surgical Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[3]

-

Allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.[13]

-

Collect baseline dialysate samples to establish stable dopamine levels.

-

Administer this compound or vehicle.

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3]

-

-

Data Analysis:

-

Express the dopamine levels in each sample as a percentage of the baseline concentration.

-

Compare the time course of dopamine changes between the drug-treated and vehicle-treated groups.

-

Expected Outcome: A significant and sustained increase in extracellular dopamine levels following drug administration would provide strong evidence for in vivo dopamine reuptake inhibition.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of 2-phenylpyrrolidine derivatives can be achieved through various established synthetic routes.[1] A key aspect of the drug discovery process is to explore the structure-activity relationships (SAR) of a lead compound. For this compound, further investigation could involve:

-

Varying the Phenyl Substitution: Synthesizing analogs with different substituents (e.g., chloro, methyl, methoxy) at various positions on the phenyl ring to probe the electronic and steric requirements for optimal DAT affinity and selectivity.

-

Exploring other Halogens: Replacing the fluorine with other halogens (Cl, Br) to understand the impact of halogen bonding and lipophilicity.

-

Modifying the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring to explore their influence on the compound's conformation and interaction with the transporter.

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to act as a potent and selective dopamine reuptake inhibitor. Its structural features align with those of known psychostimulants, suggesting a likely impact on the central nervous system. This technical guide has provided a comprehensive framework for the systematic pharmacological evaluation of this compound, from initial in vitro characterization to in vivo validation of its mechanism of action.

The successful execution of these experimental protocols will provide the critical data necessary to build a complete pharmacological profile for this compound. Future research should focus on a full preclinical development cascade, including pharmacokinetic studies, off-target liability screening, and assessment in more complex behavioral models relevant to potential therapeutic indications. The insights gained from these studies will be invaluable for advancing our understanding of 2-phenylpyrrolidine derivatives and their potential as novel CNS therapeutics.

References

- Varga, D. et al. (2015). Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol, 5(21), e1651.

- Thomas, C., Marcaletti, S., & Feige, J. N. (2011). Assessment of Spontaneous Locomotor and Running Activity in Mice. Current Protocols in Mouse Biology, 1(1), 185–198.

- Ueno, T. et al. (2019). The assessment of mouse spontaneous locomotor activity using motion picture. Journal of Pharmacological Sciences, 141(4), 166-172.

- BenchChem. (2025). Application Notes and Protocols: In Vivo Microdialysis to Measure Levophacetoperane Effects on Dopamine.

- Portland VA Medical Center. Locomotor Activity Test SOP.

- BenchChem. (2025).

- Pharmacology Discovery Services. Locomotor Activity, Mouse.

- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.

- BenchChem. (2025).

- Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2.

- Gatch, M. B., Dolan, S. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103–110.

- van der Zee, P., Koger, H. S., Goot, W., & Rekker, R. F. (1980). 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. Journal of Medicinal Chemistry, 23(5), 532–535.

- Rothman, R. B. et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.29.

- Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78, 12.17. 1-12.17. 29.

- Jones, S. R., Garris, P. A., & Wightman, R. M. (1995). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 67(19), 3423–3429.

- Wojcieszak, J., Kawa, K., Kuczyńska, K., & Zawilska, J. B. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(5), 481–492.

- Invernizzi, R. W. (2012). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Methods in Molecular Biology (Vol. 829, pp. 439–455). Humana Press.

- BenchChem. (2025). Pharmaceuticals with 2-pyrrolidinone scaffold.

- Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.

- Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.

- Wojcieszak, J., Kuczyńska, K., & Zawilska, J. B. (2020). Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. Neurotoxicity Research, 37(2), 345–357.

- Li Petri, G., et al. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Wojcieszak, J., Kawa, K., Kuczyńska, K., & Zawilska, J. B. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Naunyn-Schmiedeberg's archives of pharmacology, 391(5), 481–492.

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785–4816.

- Kilgore, M. et al. (2018). Neuroprotective compounds and use thereof.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Sonsalla, P. K., et al. (1996). In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. Journal of Pharmacology and Experimental Therapeutics, 277(2), 874-884.

- Inoue, I., et al. (1996). Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors. Proceedings of the National Academy of Sciences, 93(24), 13316-13320.

- Laskar, D. B. et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 117, 117897.

- Laskar, D. B. et al. (2023). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry, 81, 117208.

- Obeng, S. et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 14(15), 2788–2812.

- Mit-X. (2023). Development of n-(1-cyano-pyrrolidin-3-yl)-5-(3-(trifluoromethyl)phenyl)oxazole-2-carboxamide and corresponding oxadiazole derivatives as usp30 inhibitors for the treatment of mitochondrial dysfunction.

- Stevenson, G. W., et al. (2009). The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. The Journal of Pharmacology and Experimental Therapeutics, 329(1), 187–196.

- Takeda Pharmaceutical Company Limited. (2016). Crystalline forms of a pyrrolidone derivative useful in the treatment of alzheimer's disease and preparation thereof.

- Kumar, V., & Tandon, R. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(5), 591–605.

- Zholdasova, R. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.

- Auctores. (2017).

- Wang, Y. et al. (2025). Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 290, 117568.

- Sannan, M., et al. (2021). In Vivo Microdialysis in Mice Captures Changes in Alzheimer's Disease Cerebrospinal Fluid Biomarkers Consistent with Developing Pathology. Journal of Alzheimer's Disease, 84(4), 1781–1794.

-

Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][3][5][15]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429–1433.

- Ungerstedt, U. (1984). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. NIDA Research Monograph, 54, 19–30.

- NervGen Pharma. (2022).

- ChemRxiv. (2022).

- Stepanov, V. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Biopolymers and Cell, 39(5), 418-424.

- Jones, S. R., Garris, P. A., & Wightman, R. M. (1995). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. The Journal of Pharmacology and Experimental Therapeutics, 274(1), 396–403.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles | springermedizin.de [springermedizin.de]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. va.gov [va.gov]

- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessment of Spontaneous Locomotor and Running Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantiomeric Purity Determination of Chiral Pyrrolidines

Introduction: The Critical Role of Chirality in Pyrrolidine-Based Pharmaceuticals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its three-dimensional structure often incorporates one or more chiral centers, leading to the existence of enantiomers. These stereoisomers, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects.[2] Consequently, the accurate determination of enantiomeric purity is not merely an analytical task; it is a cornerstone of drug safety and efficacy, mandated by regulatory bodies like the FDA.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core analytical techniques for determining the enantiomeric purity of chiral pyrrolidines. We will delve into the mechanistic principles behind each method, offer field-proven insights into experimental design, and provide detailed, validated protocols to ensure robust and reliable results.

I. Chromatographic Approaches: The Workhorse of Enantioseparation

Chromatographic techniques are the most widely employed methods for enantiomeric purity determination due to their high resolution, sensitivity, and reproducibility.[4][5] The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) is primarily dictated by the physicochemical properties of the pyrrolidine analyte, such as volatility, polarity, and thermal stability.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful technique for separating enantiomers.[1] The separation can be achieved through two primary strategies: direct and indirect.

1. Direct Chiral HPLC: Separation on a Chiral Stationary Phase (CSP)

The direct approach utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including chiral pyrrolidines.

Causality in Method Development: The key to a successful direct chiral separation lies in the selection of the CSP and the mobile phase. The interactions between the analyte and the CSP are often a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. For pyrrolidines, which are basic amines, a mobile phase consisting of a non-polar solvent (like hexane or heptane) with a polar modifier (like isopropanol or ethanol) and a basic additive (like diethylamine or triethylamine) is often a good starting point. The basic additive is crucial to suppress the interaction of the basic amine with residual silanols on the silica support, thereby improving peak shape and resolution.

Experimental Protocol: Direct Chiral HPLC

-

Column Selection: Start with a polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H column.

-

Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol with 0.1% diethylamine. Filter and degas the mobile phase.

-

Sample Preparation: Dissolve the chiral pyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC System Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm for non-aromatic pyrrolidines).

-

-

Injection and Data Acquisition: Inject 10 µL of the sample and record the chromatogram.

-

Method Optimization: If separation is not optimal, systematically vary the ratio of the polar modifier and the type and concentration of the basic additive.

Workflow for Direct Chiral HPLC Method Development

Caption: Workflow for direct chiral HPLC method development.

2. Indirect Chiral HPLC: Diastereomer Formation

The indirect method involves derivatizing the enantiomeric pyrrolidine with a chiral derivatizing agent (CDA) to form diastereomers.[1][6] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., a C18 column).[1][7]

Experimental Protocol: Indirect Chiral HPLC

-

Derivatization:

-

Dissolve the pyrrolidine sample in a suitable solvent (e.g., acetone).

-

Add a solution of the CDA (e.g., Marfey's reagent in acetone) and a base (e.g., sodium bicarbonate in water).

-

Heat the mixture (e.g., at 40°C for 1 hour) to ensure complete reaction.

-

Quench the reaction (e.g., with HCl).

-

-

Sample Preparation: Dilute the reaction mixture with the mobile phase.

-

HPLC System Setup:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength appropriate for the derivatized product (e.g., 340 nm for FDAA derivatives).

-

-

Injection and Data Acquisition: Inject the sample and run the gradient.

B. Chiral Gas Chromatography (GC)

For volatile and thermally stable pyrrolidine derivatives, chiral GC offers excellent resolution and short analysis times. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[9]

Causality in Method Development: The choice of the cyclodextrin derivative (e.g., permethylated β-cyclodextrin) is crucial for achieving enantioseparation. The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte and the cyclodextrin. For pyrrolidines, derivatization to a less polar and more volatile form (e.g., by acylation) may be necessary to improve chromatographic performance.

Experimental Protocol: Chiral GC

-

Derivatization (if necessary): React the pyrrolidine with an acylating agent (e.g., trifluoroacetic anhydride) to form the corresponding amide.

-

Column Selection: Use a capillary column with a cyclodextrin-based CSP (e.g., Rt-βDEXsm).

-

GC System Setup:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp to a higher temperature (e.g., 200°C) to elute the analytes.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample in split mode.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Enantiomeric Discrimination

NMR spectroscopy provides a distinct approach to determining enantiomeric purity without the need for chromatographic separation.[10] The principle relies on converting the enantiomers into a diastereomeric environment, which results in distinguishable NMR signals.[10][11]

A. Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[10][12] This interaction leads to different chemical shifts for the corresponding protons (or other nuclei) in the two enantiomers, allowing for their quantification by integrating the signals.[12]

Causality in Method Development: The effectiveness of a CSA depends on the strength and stereochemical differentiation of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte. For chiral pyrrolidines, CSAs like (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL) can be effective.[10] The choice of solvent is also critical, as it can influence the stability of the diastereomeric complexes.

Mechanism of Enantiomeric Discrimination by a CSA

Caption: Formation of transient diastereomeric complexes with a CSA leads to distinct NMR signals.

Experimental Protocol: NMR with a CSA

-

Sample Preparation:

-

Accurately weigh the chiral pyrrolidine sample into an NMR tube.

-

Add a solution of the CSA (e.g., (R)-BINOL) in a suitable deuterated solvent (e.g., CDCl₃). A molar ratio of 1:1 (analyte:CSA) is a good starting point.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify a well-resolved proton signal that is split into two distinct signals corresponding to the two diastereomeric complexes.

-

Integrate the two signals. The ratio of the integrals directly corresponds to the enantiomeric ratio.

-

B. Chiral Derivatizing Agents (CDAs)

Similar to the indirect HPLC method, CDAs can be used to convert the enantiomeric pyrrolidines into a stable mixture of diastereomers, which can then be analyzed by NMR.[8][13]

Causality in Method Development: The covalent bond formation creates distinct chemical entities with different NMR spectra.[8] Reagents like Mosher's acid chloride are particularly useful as the trifluoromethyl group provides a clean signal in ¹⁹F NMR, which often has a wider chemical shift dispersion and no background signals.[6]

Experimental Protocol: NMR with a CDA

-

Derivatization: React the chiral pyrrolidine with an enantiomerically pure CDA (e.g., (R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine) in an NMR tube.

-

NMR Data Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

-

Data Analysis: Integrate the well-resolved signals corresponding to the two diastereomers to determine the enantiomeric ratio.

III. Capillary Electrophoresis (CE): High Efficiency for Small Samples